molecular formula C25H22ClNO4 B2485532 3-(4-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid CAS No. 1691126-63-2

3-(4-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid

カタログ番号: B2485532
CAS番号: 1691126-63-2
分子量: 435.9
InChIキー: WLGWHNUTZFPJJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid (CAS: 250740-51-3) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₂₀ClNO₄, with a molecular weight of 421.87 g/mol . The compound features a para-chlorophenyl group attached to the β-carbon and a methyl group at the α-position, creating a branched propanoic acid backbone. This structure enhances steric hindrance, which can influence coupling efficiency and solubility during peptide assembly .

The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a temporary protecting group for the amine moiety, removable under mild basic conditions (e.g., piperidine). This compound is typically stored at 2–8°C to prevent degradation . Applications include the synthesis of therapeutic peptides and modified biomolecules where chloro-substituted aromatic residues are required for target binding or stability .

特性

IUPAC Name

3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGWHNUTZFPJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691126-63-2
Record name 3-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Structural and Mechanistic Foundations

Molecular Architecture

The target compound features a β-methyl-β-(4-chlorophenyl)alanine backbone protected at the α-amino position by the Fmoc group. The stereochemistry at the β-carbon (C2) is critical for its biological activity, necessitating enantioselective synthesis. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) provides temporary protection during stepwise peptide elongation, enabling selective deprotection under mild basic conditions.

Key Synthetic Challenges

  • Regioselective Introduction of the 4-Chlorophenyl Group : Achieving substitution at the β-position without side reactions requires directed ortho-metalation or conjugate addition strategies.
  • Stereocontrol at the β-Methyl Carbon : Asymmetric catalysis or chiral auxiliaries are essential to avoid racemization.
  • Fmoc Deprotection Kinetics : Tert-butylamine or piperidine are preferred for Fmoc cleavage, minimizing side reactions.

Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-SPPS approach, widely used for peptide analogs, involves sequential coupling of Fmoc-amino acids to a resin-bound peptide chain. For this compound:

  • Resin Loading : A Wang or Rink amide resin is functionalized with the C-terminal carboxylic acid group of the target molecule using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).
  • Fmoc Deprotection : Treatment with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, exposing the α-amino group for subsequent coupling.
  • Side-Chain Functionalization : The 4-chlorophenyl and β-methyl groups are introduced via Michael addition or alkylation of a dehydroalanine intermediate.
Table 1: Reagents for Fmoc-Amino Acid Activation
Reagent Solvent Base Coupling Efficiency (%)
HBTU DMF DIPEA 92–98
PyBOP DCM NMM 88–94
DIC/HOBt NMP 85–90

Solution-Phase Synthesis

For larger-scale production, solution-phase methods offer higher yields:

  • Chiral Pool Synthesis : Starting from (R)- or (S)-β-methylphenylalanine, the 4-chlorophenyl group is introduced via electrophilic aromatic substitution using Cl₂/AlCl₃.
  • Fmoc Protection : The amino group is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in tetrahydrofuran (THF) with sodium bicarbonate.
  • Carboxylic Acid Activation : The propanoic acid moiety is activated using mixed carbonic anhydrides or uronium salts for peptide coupling.

Stepwise Synthetic Procedures

Preparation of β-Methyl-β-(4-chlorophenyl)alanine

  • Michael Addition :
    • React 4-chlorophenylmagnesium bromide with methyl acrylate in THF at −78°C to form methyl 3-(4-chlorophenyl)-2-methylpropanoate.
    • Hydrolyze the ester with LiOH to yield the carboxylic acid.
  • Amination via Strecker Synthesis :
    • Treat the ketone intermediate with ammonium chloride and potassium cyanide to form the α-amino nitrile.
    • Acidic hydrolysis (HCl/H₂O) produces the racemic amino acid, resolved using chiral chromatography.

Fmoc Protection and Purification

  • Reaction Conditions :
    • Dissolve β-methyl-β-(4-chlorophenyl)alanine (1 eq) in THF.
    • Add Fmoc-Cl (1.2 eq) and NaHCO₃ (2 eq) at 0°C, stirring for 12 h.
    • Quench with water, extract with ethyl acetate, and concentrate.
  • Crystallization :
    • Recrystallize from ethanol/water (3:1) to obtain white crystals (mp 193–195°C).
Table 2: Physical Properties of the Target Compound
Property Value
Melting Point 193–195°C
Molecular Weight 421.87 g/mol
Boiling Point 642.2°C (predicted)
Density 1.336 g/cm³ (predicted)

Process Optimization and Troubleshooting

Enhancing Enantiomeric Excess

  • Chiral Auxiliaries : Use (S)-proline-derived catalysts during the Michael addition to achieve >90% ee.
  • Dynamic Kinetic Resolution : Employ palladium catalysts to invert configuration during coupling.

Minimizing Side Reactions

  • Low-Temperature Coupling : Perform Fmoc-Cl reactions at 0°C to prevent epimerization.
  • Scavengers in Cleavage : Add triisopropylsilane (TIS) during TFA-mediated resin cleavage to trap carbocations.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : δ 7.75–7.25 (m, 13H, Fmoc and chlorophenyl), 4.35 (d, 2H, CH₂Fmoc), 3.10 (q, 1H, β-CH), 1.45 (s, 3H, CH₃).
  • HPLC : C18 column, 70:30 acetonitrile/water, retention time 12.3 min.

Purity Assessment

  • Mass Spectrometry : ESI-MS m/z 422.3 [M+H]⁺.
  • Elemental Analysis : C 68.29%, H 4.78%, N 3.32% (calculated for C₂₄H₂₀ClNO₄).

Applications and Derivatives

Peptide Therapeutics

The compound serves as a building block for gonadotropin-releasing hormone (GnRH) antagonists like degarelix, where its chlorophenyl group enhances receptor binding.

Material Science

Incorporation into self-assembling peptides improves hydrogel stability for drug delivery systems.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

科学的研究の応用

Overview

3-(4-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structure combines aromatic and aliphatic components, which contribute to its biological activity and therapeutic applications.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group and formation of the propionic acid moiety through various condensation and hydrolysis reactions. Common solvents used in these reactions include dichloromethane and tetrahydrofuran, often facilitated by catalysts such as palladium on carbon or copper iodide.

The mechanism of action is primarily associated with its role as a histone deacetylase inhibitor (HDACI), which is crucial in regulating gene expression. This inhibition can lead to apoptosis in cancer cells by targeting specific pathways involving heat shock proteins (HSP90 and TRAP1), ultimately resulting in cell cycle arrest and growth inhibition in various cancer models, particularly colorectal cancer.

Cancer Research

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Induce apoptosis selectively in malignant cells while sparing normal cells.
  • Interfere with cell cycle progression, leading to growth inhibition across various cancer cell lines.

Case Study Example : In vitro studies demonstrated that this compound effectively inhibited the proliferation of colorectal cancer cells, showcasing a mean growth inhibition rate that supports its potential as a therapeutic agent .

Drug Development

The compound's unique structural characteristics make it a candidate for further development into novel therapeutic agents. Its ability to modulate gene expression through HDAC inhibition positions it as a valuable tool in the design of drugs targeting epigenetic modifications associated with cancer.

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Ortho-Chloro Substitution
  • Compound: 3-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS: 678991-52-1) Molecular Formula: C₂₄H₂₀ClNO₄ Molecular Weight: 421.88 g/mol Key Difference: The chloro substituent is at the ortho position on the phenyl ring. This positional effect may also alter peptide conformation and target interactions .
Difluoromethyl Substitution
  • Compound: (2S)-3-[4-(Difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid (CAS: 1808268-08-7) Molecular Formula: C₂₅H₂₁F₂NO₄ Molecular Weight: 461.44 g/mol Key Difference: A difluoromethyl (–CF₂H) group replaces the para-chloro substituent. Impact: The electron-withdrawing –CF₂H group enhances metabolic stability and hydrophobic interactions in peptides. This modification is valuable in drug design for improving pharmacokinetics .

Backbone Modifications

α-Methyl Branching
  • Compound: (2S)-2-(Fmoc-amino)-3-(2-fluorophenyl)-2-methylpropanoic acid (CAS: Not provided) Molecular Formula: C₂₅H₂₂FNO₄ Molecular Weight: 435.45 g/mol Key Difference: Similar α-methyl branching but with a 2-fluorophenyl group. Impact: The α-methyl group increases steric bulk, which can slow coupling kinetics but improve resistance to enzymatic degradation in peptides. Fluorine’s electronegativity further enhances binding specificity .
Homophenylalanine Derivatives
  • Compound: (R)-2-(Fmoc-amino)-4-(4-chlorophenyl)butanoic acid (CAS: 1260590-79-1) Molecular Formula: C₂₅H₂₂ClNO₄ Molecular Weight: 435.90 g/mol Key Difference: Extended carbon chain (butanoic acid backbone) with a para-chlorophenyl group. Impact: The longer backbone increases flexibility in peptide structures, enabling novel conformational arrangements for targeting specific receptors .

Functional Group Variations

Mercapto Group
  • Compound: (R)-2-(Fmoc-amino)-3-mercaptopropanoic acid (CAS: 135248-89-4) Molecular Formula: C₁₈H₁₇NO₄S Molecular Weight: 367.40 g/mol Key Difference: A thiol (–SH) group replaces the para-chlorophenyl moiety. Impact: The thiol group enables disulfide bond formation, critical for stabilizing peptide tertiary structures. However, it requires careful handling due to oxidation sensitivity .
Trifluoromethyl and Chloro Dual Substitution
  • Compound: (S)-3-(3-Chloro-4-(trifluoromethyl)phenyl)-2-(Fmoc-amino)propanoic acid (CAS: Not provided) Molecular Formula: C₂₅H₁₈ClF₃NO₄ Molecular Weight: 505.86 g/mol Key Difference: Dual chloro and trifluoromethyl (–CF₃) substituents on the phenyl ring. Impact: The –CF₃ group’s strong electron-withdrawing effect enhances lipophilicity and bioavailability, making this derivative useful in CNS-targeting peptides .

Comparative Data Table

Compound Name CAS Number Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Key Applications
3-(4-Chlorophenyl)-2-(Fmoc-amino)-2-methylpropanoic acid 250740-51-3 Para-Cl, α-methyl C₂₄H₂₀ClNO₄ 421.87 SPPS, therapeutic peptides
3-(2-Chlorophenyl)-2-(Fmoc-amino)propanoic acid 678991-52-1 Ortho-Cl C₂₄H₂₀ClNO₄ 421.88 Peptide conformation studies
(2S)-3-[4-(Difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid 1808268-08-7 –CF₂H C₂₅H₂₁F₂NO₄ 461.44 Drug design
(2S)-2-(Fmoc-amino)-3-(2-fluorophenyl)-2-methylpropanoic acid 2-F, α-methyl C₂₅H₂₂FNO₄ 435.45 Enzyme-resistant peptides
(R)-2-(Fmoc-amino)-4-(4-chlorophenyl)butanoic acid 1260590-79-1 Butanoic acid backbone C₂₅H₂₂ClNO₄ 435.90 Flexible peptide design
(R)-2-(Fmoc-amino)-3-mercaptopropanoic acid 135248-89-4 –SH C₁₈H₁₇NO₄S 367.40 Disulfide bond formation
(S)-3-(3-Chloro-4-(trifluoromethyl)phenyl)-2-(Fmoc-amino)propanoic acid 3-Cl, 4-CF₃ C₂₅H₁₈ClF₃NO₄ 505.86 CNS-targeting peptides

生物活性

3-(4-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid, also known as Fmoc-DL-Phg(4-Cl)-OH, is a complex organic compound notable for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C23H18ClNO4
  • Molecular Weight : 407.85 g/mol
  • CAS Number : 339208-91-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The presence of the chloro group enhances its reactivity and binding affinity, making it a candidate for further therapeutic exploration.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that Fmoc derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.

2. Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds in this class have been found to reduce pro-inflammatory cytokines and inhibit pathways leading to inflammation, which could be beneficial in treating inflammatory diseases.

3. Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe for studying protein interactions and cellular mechanisms. Its ability to selectively bind to certain proteins allows researchers to explore the roles of these proteins in various biological processes.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of Fmoc compounds significantly inhibited the growth of human cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of the chlorophenyl substitution in enhancing cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HT-29 (Colon)20Inhibition of cell cycle progression

Study on Anti-inflammatory Effects

Another research article explored the anti-inflammatory effects of similar compounds, revealing that they effectively reduced TNF-alpha levels in vitro. This finding suggests potential applications in treating chronic inflammatory conditions.

Treatment GroupTNF-alpha Levels (pg/mL)p-value
Control200-
Compound-treated120<0.01

Comparisons with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Q & A

Q. What are the optimal synthetic conditions for 3-(4-Chlorophenyl)-2-(Fmoc-amino)-2-methylpropanoic acid?

The synthesis typically involves coupling the Fmoc-protected amino acid with a 4-chlorophenyl-containing precursor under mild acidic or basic conditions. Key parameters include:

  • Temperature : 0–25°C to minimize racemization .
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
  • Coupling Agents : HOBt/DCC or carbodiimides for amide bond formation .
  • Purification : Flash chromatography or preparative HPLC to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms stereochemistry and structural integrity (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns) and monitors deprotection kinetics .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₆H₂₃ClNO₄: 464.1) .

Q. How is the Fmoc group removed during peptide synthesis?

The Fmoc group is cleaved using 20% piperidine in DMF, which selectively removes the protecting group without damaging the 4-chlorophenyl moiety. Reaction progress is monitored via UV absorbance at 301 nm .

Q. What safety precautions are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use fume hoods to avoid aerosol exposure .
  • Storage : 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can racemization during solid-phase peptide synthesis (SPPS) be minimized?

  • Low Temperature : Conduct couplings at 4°C to reduce base-induced racemization .
  • Additives : Use Oxyma Pure or HOAt instead of HOBt to suppress side reactions .
  • Monitoring : Chiral HPLC to detect enantiomeric impurities early .

Q. What strategies mitigate instability of this compound in solution?

  • Lyophilization : Store as a lyophilized powder to prevent hydrolysis .
  • Buffered Solutions : Use phosphate buffers (pH 6.5–7.5) to avoid acid/base degradation .
  • Avoid Protic Solvents : Prefer DMF or acetonitrile over methanol/water mixtures .

Q. How does the 4-chlorophenyl group influence bioactivity in drug design?

The 4-chlorophenyl moiety enhances:

  • Lipophilicity : Improves membrane permeability (logP ~3.2) .
  • Target Binding : Forms halogen bonds with enzymes (e.g., kinase ATP pockets) .
  • Metabolic Stability : Reduces oxidative metabolism in hepatic assays .

Q. How to address low solubility in aqueous media for in vitro assays?

  • Co-Solvents : Use 10% DMSO or PEG-400 to enhance solubility .
  • Prodrug Derivatization : Introduce phosphate or carboxylate groups temporarily .

Q. What are the challenges in scaling up synthesis, and how are they resolved?

  • Byproduct Formation : Optimize stoichiometry (1.2 eq. coupling agent) and reaction time .
  • Purification : Switch to gradient HPLC with larger columns or centrifugal partition chromatography .
  • Cost-Efficiency : Replace Fmoc-Cl with Fmoc-OSu for higher yields .

Q. Are there alternatives to Fmoc for amino protection in this scaffold?

  • Boc Protection : Suitable for acid-stable intermediates but requires harsh TFA deprotection .
  • Alloc Group : Removable under neutral conditions using Pd catalysts, ideal for sensitive substrates .

Data Contradiction Analysis

  • Reported Yields : Discrepancies in literature (50–85%) may arise from varying purification methods. Validate via orthogonal techniques (TLC, HPLC) .
  • Toxicity Data Gaps : Limited ecotoxicological data (e.g., LC50) require default hazard assumptions per REACH guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。